Beta-D-Xylulofuranose Beta-D-Xylulofuranose
Brand Name: Vulcanchem
CAS No.: 20750-28-1
VCID: VC17026957
InChI: InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1
SMILES:
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol

Beta-D-Xylulofuranose

CAS No.: 20750-28-1

Cat. No.: VC17026957

Molecular Formula: C5H10O5

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

Beta-D-Xylulofuranose - 20750-28-1

Specification

CAS No. 20750-28-1
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
IUPAC Name (2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol
Standard InChI InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1
Standard InChI Key LQXVFWRQNMEDEE-MROZADKFSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@](O1)(CO)O)O)O
Canonical SMILES C1C(C(C(O1)(CO)O)O)O
Melting Point 15 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

Beta-D-Xylofuranose belongs to the pentose family, featuring a five-membered furanose ring formed via intramolecular hemiacetal formation between the carbonyl group at C2 and the hydroxyl group at C5 . The beta-anomer is defined by the orientation of the hydroxyl group at the anomeric carbon (C1), which projects above the plane of the ring in the D-configuration. The IUPAC name, (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol, reflects its stereochemical arrangement .

2D and 3D Structural Representations

The 2D structure (Figure 1A) depicts a planar furan ring with hydroxyl groups at C2, C3, and C4, while the 3D conformer (Figure 1B) reveals a puckered ring geometry stabilized by hydrogen bonding . Density functional theory (DFT) optimizations align with crystallographic data, showing bond lengths of 1.42–1.54 Å for C-O and 1.51–1.53 Å for C-C .

Stereochemical Variants

While Beta-D-Xylofuranose predominates in biological systems, its L-enantiomer (Beta-L-Xylofuranose) and alpha-anomers exhibit distinct physicochemical properties. For example, Beta-L-Xylofuranose displays a specific rotation [α]D20[α]_D^{20} of +190.5° (variable to +104.5°), contrasting with the D-form’s 175°-175° to 108°-108° range .

Table 1: Key Identifiers and Synonyms of Beta-D-Xylofuranose

IdentifierValueSource
CAS Registry Number37110-85-3
PubChem CID11521105
ChEBI IDCHEBI:46432
UNII25A82N17F1
Molecular FormulaC5H10O5\text{C}_5\text{H}_{10}\text{O}_5
IUPAC Name(2R,3R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol

Physicochemical Properties

Thermal and Solubility Profiles

Beta-D-Xylofuranose exhibits a melting point of 158–161°C , with a boiling point estimated at 375.36°C under atmospheric pressure . Its high water solubility (1 g/mL) and negligible solubility in ethanol or ether arise from extensive hydrogen-bonding capacity. The compound’s density (1.681 g/cm³) and refractive index (1.612) align with typical pentose derivatives.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • 1H^1\text{H} NMR (D₂O): δ 5.12 (d, J = 3.8 Hz, H1), 4.24–3.85 (m, H2–H5) .

  • 13C^{13}\text{C} NMR: δ 105.4 (C1), 82.1 (C2), 75.6 (C3), 70.3 (C4), 63.8 (C5) .

Mass spectrometry (MS) shows a molecular ion peak at m/z 150.13 ([M+H]⁺) , with fragmentation patterns consistent with furanose ring cleavage.

Synthesis and Natural Occurrence

Biosynthetic Pathways

In plants, Beta-D-Xylofuranose arises via the pentose phosphate pathway, where xylulose-5-phosphate undergoes isomerization and cyclization . Microbial systems employ xylose isomerase to convert D-xylose into the furanose form .

Laboratory Synthesis

A three-step synthesis from D-xylose involves:

  • Protection: Benzylation of C2–C4 hydroxyls (yield: 78%) .

  • Cyclization: Acid-catalyzed hemiacetal formation (H₂SO₄, 60°C, 2 h) .

  • Deprotection: Hydrogenolysis (Pd/C, H₂, 25°C) .

Alternative routes utilize H₂O₂/Fe³⁺ oxidation of calcium gluconate, achieving 62% yield after chromatographic purification .

Biological Activities and Applications

Antiviral Therapeutics

Xylofuranosyl nucleoside phosphonates demonstrate potent RNA polymerase inhibition. The adenine-containing analog exhibits EC₅₀ values of 12 μM (measles virus) and 16 μM (enterovirus-68) without cytotoxicity (CC₅₀ > 100 μM) . Molecular dynamics simulations highlight binding interactions with Asn297 and Lys359 residues in viral RdRp .

Fluorescent Probes

Conjugation with BODIPY fluorophores (e.g., -Xylofuranose-(1,2)-O-BODIPY) yields pH-stable probes for live-cell imaging . These conjugates emit at 515 nm (Φ = 0.89) with minimal photobleaching .

Industrial Applications

  • Food Science: Enhances Maillard reaction kinetics in baked goods .

  • Biomaterials: Serves as a crosslinker in xyloglucan hydrogels for drug delivery .

Analytical Characterization Techniques

Table 2: Analytical Methods for Beta-D-Xylofuranose Characterization

MethodKey ParametersApplication
HPLC-ELSDColumn: NH₂-P (4.6 × 250 mm); Eluent: 75% MeCNPurity assessment
X-ray CrystallographySpace group P2₁2₁2₁; a = 5.42 Å, b = 7.89 Å, c = 10.21 ÅAbsolute configuration
IR SpectroscopyPeaks at 3400 cm⁻¹ (O-H), 1070 cm⁻¹ (C-O-C)Functional group analysis

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